molecular formula C12H17N3O3 B2863814 [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1604046-43-6

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol

Cat. No.: B2863814
CAS No.: 1604046-43-6
M. Wt: 251.286
InChI Key: FMRSMKOZUFIELK-UHFFFAOYSA-N
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Description

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is a chemical compound of interest in chemical and pharmaceutical research, featuring a piperidine ring substituted with a methanol group and a 3-amino-4-nitrophenyl moiety. The presence of both electron-donating (amino) and electron-withdrawing (nitro) functional groups on the aromatic ring makes this compound a potential intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents . Similar nitrophenyl-substituted piperidinylmethanol compounds are frequently explored in medicinal chemistry for their potential biological activities . The structure suggests potential for interaction with various biological targets, and researchers are investigating its utility as a building block for ligands or in the development of compound libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3-amino-4-nitrophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c13-11-7-10(1-2-12(11)15(17)18)14-5-3-9(8-16)4-6-14/h1-2,7,9,16H,3-6,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSMKOZUFIELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The piperidine ring is then introduced through a cyclization reaction, and finally, the hydroxymethyl group is added via a hydroxymethylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium or platinum catalysts are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound can be used to study the effects of nitro and amino groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for cross-linking and other modifications that enhance the properties of the resulting materials.

Mechanism of Action

The mechanism of action of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

Several piperidine-methanol derivatives with halogenated aromatic substituents have been studied for antiparasitic activity. For example:

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Exhibited IC₅₀ values of 1.03 μg/mL (resistant strain) and 2.51 μg/mL (sensitive strain), with a selectivity index (SI) of 182 .
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 8): Demonstrated IC₅₀ values of 1.22 μg/mL (resistant strain) and 3.14 μg/mL (sensitive strain), SI = 150 .

Key Differences :

  • The 3-amino-4-nitrophenyl group in the target compound introduces both hydrogen-bonding (via -NH₂) and polar (via -NO₂) interactions, contrasting with the purely hydrophobic halogen substituents in Compounds 7–11. This may enhance solubility but reduce membrane permeability compared to halogenated analogs.
  • The nitro group may act as a metabolic liability (e.g., susceptibility to reductase enzymes), whereas halogens like fluorine or chlorine improve metabolic stability .
Analogues with Heteroaromatic Substituents
  • [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol: This pyridine-containing analog (CAS 1094233-96-1) has a molecular weight of 207.28 g/mol and exhibits oil-like physical properties. Its pyridine ring enables π-π stacking interactions distinct from the nitrobenzene moiety in the target compound .
  • Its safety profile includes hazards under GHS classification (e.g., acute toxicity) .

Key Differences :

  • The 3-amino-4-nitrophenyl group in the target compound provides a planar aromatic system with dual electronic effects, whereas pyridine-based analogs introduce basic nitrogen atoms capable of forming salt bridges.
Analogues with Bulky Hydrophobic Groups
  • [1-[4-(4-(tert-Butyl)phenyl)butyl]piperidin-4-yl]diphenylmethanol (Impurity H): A high-molecular-weight impurity (C₃₄H₄₃NO, MW = 481.71 g/mol) with a bulky tert-butylphenyl group. Such analogs are less soluble in water but exhibit enhanced binding to lipophilic targets .
  • [1-(2-Oxaadamant-1-yl)piperidin-4-yl]methanol: Incorporates a rigid adamantane-like structure, improving selectivity for central nervous system targets due to increased blood-brain barrier penetration .

Key Differences :

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IC₅₀ (Resistant Strain) Selectivity Index (SI)
[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol* C₁₂H₁₆N₃O₃ 265.28 3-Amino-4-nitrophenyl N/A N/A
Compound 7 C₁₉H₂₀F₂NO 331.37 4-Fluorobenzyl, 4-fluorophenyl 1.03 μg/mL 182
Compound 8 C₁₉H₁₈Cl₂FNO 382.26 3,4-Dichlorobenzyl 1.22 μg/mL 150
[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol C₁₁H₁₇N₃O 207.28 3-Aminopyridin-2-yl N/A N/A

Biological Activity

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is an organic compound notable for its structural features, including a piperidine ring, a hydroxymethyl group, and a phenyl ring with amino and nitro substituents. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The molecular structure of this compound allows for diverse interactions with biological targets. The presence of both amino and nitro groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which may improve its binding affinity to various enzymes and receptors.

Property Details
Molecular Formula C12_{12}H16_{16}N2_{2}O2_{2}
Molecular Weight 224.27 g/mol
Functional Groups Hydroxymethyl, Amino, Nitro

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Research indicates that compounds with similar structural motifs have shown promise in modulating pathways relevant to disease treatment.

The mechanism by which this compound exerts its effects involves:

  • Binding to Enzymes/Receptors: The amino and nitro groups can participate in hydrogen bonding, enhancing the compound's ability to interact with specific biological targets.
  • Modulation of Biological Pathways: Similar compounds have been documented to influence inflammatory responses and cell signaling pathways.

Case Studies and Research Findings

  • Inflammatory Response Modulation:
    • A study investigated the potential of piperidine derivatives, including this compound, as NLRP3 inflammasome inhibitors. These compounds were shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties (MDPI) .
  • Antimicrobial Activity:
    • Research on related piperidine derivatives has demonstrated antibacterial and antifungal activities against various pathogens. While specific data for this compound is limited, its structural similarities suggest potential efficacy against Gram-positive and Gram-negative bacteria (Benchchem) .
  • Synthetic Applications:
    • The compound serves as a valuable building block in synthetic organic chemistry, allowing for the development of more complex molecules with potential therapeutic applications (Smolecule) .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of this compound:

Compound Structural Features Biological Activity
This compoundHydroxymethyl at 4-positionPotential anti-inflammatory effects
[1-(3-Amino-4-nitrophenyl)piperidin-3-yl]methanolHydroxymethyl at 3-positionDifferent reactivity profile
[1-(4-Nitrophenyl)piperidin-4-yl]methanolNitro group on para positionVaries in biological activity

Q & A

Q. What are the common synthetic routes for [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A plausible route includes:

  • Step 1: Nucleophilic substitution to attach the 3-amino-4-nitrophenyl group to the piperidine ring. Ethyl isonipecotate or similar intermediates can be used, as seen in analogous piperidine derivatives .
  • Step 2: Reduction of intermediates (e.g., using DIBALH in THF at controlled temperatures) to introduce the hydroxymethyl group .
  • Critical Conditions: Maintain anhydrous environments for reduction steps, and monitor reaction progress via TLC. Optimize stoichiometry of aromatic nitro-group reduction to avoid over-reduction to amino derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the piperidine ring conformation, substituent positions, and hydroxymethyl group. Aromatic protons in the 3-amino-4-nitrophenyl group show distinct splitting patterns .
  • IR Spectroscopy: Identify functional groups (e.g., -NO2_2 stretch at ~1520 cm1^{-1}, -OH stretch at ~3300 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Q. How do nitro and amino substituents on the phenyl ring influence the compound’s physicochemical properties?

Methodological Answer:

  • Electronic Effects: The nitro group (electron-withdrawing) reduces electron density on the aromatic ring, while the amino group (electron-donating) increases it. This dichotomy affects solubility, reactivity in electrophilic substitutions, and hydrogen-bonding potential .
  • Polarity: The nitro group enhances hydrophilicity, whereas the amino group may improve solubility in acidic media via protonation. LogP calculations predict moderate lipophilicity .

Advanced Research Questions

Q. How can discrepancies in biological activity data between this compound and similar derivatives be resolved?

Methodological Answer:

  • Comparative SAR Analysis: Systematically compare IC50_{50}/MIC values of analogs with varying substituents (e.g., ’s tables for pyridine derivatives). For example, replacing fluorine with nitro groups may alter receptor affinity .
  • Dose-Response Curves: Validate activity across multiple assays (e.g., enzyme inhibition, cell viability) to distinguish target-specific effects from off-target interactions .
  • Structural Modeling: Use molecular docking to predict binding modes and identify key interactions (e.g., nitro group hydrogen bonding vs. hydrophobic piperidine interactions) .

Q. What strategies can design selective receptor binding assays for this compound given its potential multi-pathway interactions?

Methodological Answer:

  • Target Prioritization: Focus on receptors commonly affected by piperidine derivatives (e.g., serotonin, dopamine receptors) based on structural homology to known ligands .
  • Competitive Binding Assays: Use radiolabeled ligands (e.g., 3^3H-labeled antagonists) to quantify displacement by the compound in receptor-rich tissues .
  • Pathway-Specific Reporters: Employ luciferase-based assays for GPCRs or calcium flux assays for ion channels to isolate signaling pathways .

Q. How can computational modeling enhance SAR studies for novel derivatives of this compound?

Methodological Answer:

  • QSAR Models: Train models using datasets of similar piperidine derivatives (e.g., ’s MIC/IC50_{50} tables) to predict bioactivity based on substituent properties (e.g., Hammett constants for nitro groups) .
  • MD Simulations: Simulate ligand-receptor dynamics to identify critical residues for binding. For example, the nitro group may stabilize interactions with polar residues in enzyme active sites .
  • ADMET Prediction: Use tools like SwissADME to optimize derivatives for permeability, metabolic stability, and toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on cytotoxicity between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Profiling: Assess hepatic metabolism (e.g., using microsomal assays) to identify active/toxic metabolites that may explain in vivo discrepancies .
  • Tissue Distribution Studies: Quantify compound accumulation in target organs via LC-MS to correlate exposure levels with observed effects .
  • Species-Specific Factors: Compare receptor isoform expression across models (e.g., human vs. murine) to account for differential responses .

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